9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC15299297
Molecular Formula: C24H18ClNO3
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18ClNO3 |
|---|---|
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | 9-[(4-chlorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C24H18ClNO3/c25-18-8-6-16(7-9-18)13-26-14-21-22(28-15-26)11-10-19-20(12-23(27)29-24(19)21)17-4-2-1-3-5-17/h1-12H,13-15H2 |
| Standard InChI Key | WFLJNWYMLIZPHA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=C(C=C5)Cl |
Introduction
9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound belonging to the chromeno[8,7-e]oxazine class. This compound is characterized by its unique structural features, which include a chromene ring fused with an oxazine ring, along with a phenyl and a chlorobenzyl substituent. The compound's structural complexity suggests potential applications in pharmaceuticals, materials science, or as a synthetic intermediate.
Synthesis Methods
The synthesis of 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves multi-step reactions. Common methods include:
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Condensation Reactions: Involving the reaction of a chromene precursor with an oxazine-forming reagent.
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Cyclization Reactions: Often used to form the oxazine ring, these may involve intramolecular reactions.
Synthesis Steps
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Preparation of Chromene Precursor: This involves the synthesis of a chromene derivative, often through a Claisen rearrangement or similar method.
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Formation of Oxazine Ring: This step typically involves condensation with an oxazine-forming reagent, such as an amino alcohol.
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Introduction of Substituents: The phenyl and chlorobenzyl groups are introduced through alkylation or arylation reactions.
Biological Activity
While specific biological activity data for 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one may be limited, compounds in this class often exhibit potential as:
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Antimicrobial Agents: Due to their complex structure, they may interact with biological targets in microbes.
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Antioxidants: The aromatic rings can contribute to antioxidant properties by scavenging free radicals.
Biological Activity Table
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interaction with microbial membranes or enzymes |
| Antioxidant | Scavenging of free radicals |
Applications and Future Directions
Given its structural complexity and potential biological activities, 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one could be explored in various fields:
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Pharmaceuticals: As a lead compound for drug development, particularly in areas like antimicrobial therapy.
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Materials Science: Its aromatic structure might make it useful in organic electronics or as a component in advanced materials.
Future Research Directions
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In-depth Biological Screening: Comprehensive studies to determine its efficacy and safety in biological systems.
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Structural Modifications: Synthesizing analogs to optimize biological activity or physical properties.
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Materials Applications: Exploring its potential in organic electronics or other material science applications.
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